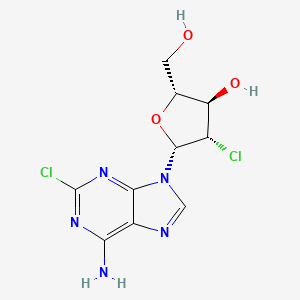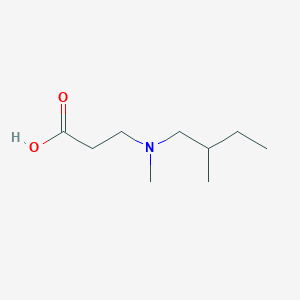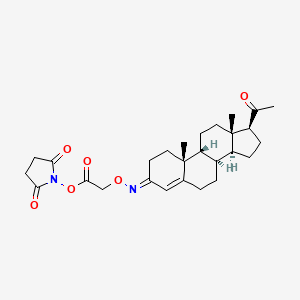
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester is a synthetic derivative of progesterone, a naturally occurring hormone in the female body. This compound is used in various biochemical and physiological studies due to its unique properties. It is particularly useful in enzyme immunoassays and studying steroid specificity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester is synthesized through a multi-step process. The initial step involves the formation of Progesterone 3-O-(Carboxymethyl)oxime by reacting progesterone with carboxymethyl oxime under specific conditions. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products are often used in further biochemical studies or as intermediates in the synthesis of other compounds.
Applications De Recherche Scientifique
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester has a wide range of scientific research applications:
Chemistry: Used in the synthesis of other steroid derivatives and as a reagent in various chemical reactions.
Biology: Employed in enzyme immunoassays to study steroid specificity and hormone-receptor interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug to improve the pharmacokinetic properties of progesterone.
Industry: Utilized in the production of diagnostic kits and other biochemical assays.
Mécanisme D'action
The mechanism of action of Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester involves its interaction with specific molecular targets, such as progesterone receptors. The compound binds to these receptors, mimicking the action of natural progesterone. This interaction can modulate various biological pathways, including those involved in reproductive health and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Progesterone 3-(O-carboxymethyl)oxime: A closely related compound with similar properties but without the N-hydroxysuccinimide ester group.
Testosterone 3-(O-carboxymethyl)oxime: Another steroid derivative used in similar biochemical applications.
Hydrocortisone 3-(O-carboxymethyl)oxime: A glucocorticoid derivative with comparable uses in enzyme immunoassays.
Uniqueness
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester is unique due to its enhanced water solubility and improved pharmacokinetic properties compared to natural progesterone. This makes it particularly useful in biochemical assays and potential therapeutic applications.
Propriétés
Formule moléculaire |
C27H36N2O6 |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-[(E)-[(8R,9R,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetate |
InChI |
InChI=1S/C27H36N2O6/c1-16(30)20-6-7-21-19-5-4-17-14-18(10-12-26(17,2)22(19)11-13-27(20,21)3)28-34-15-25(33)35-29-23(31)8-9-24(29)32/h14,19-22H,4-13,15H2,1-3H3/b28-18+/t19-,20-,21+,22-,26+,27-/m1/s1 |
Clé InChI |
KNOFWHBRXRNINE-QPFNUXNISA-N |
SMILES isomérique |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@@H]2CCC4=C/C(=N/OCC(=O)ON5C(=O)CCC5=O)/CC[C@]34C)C |
SMILES canonique |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)ON5C(=O)CCC5=O)CCC34C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


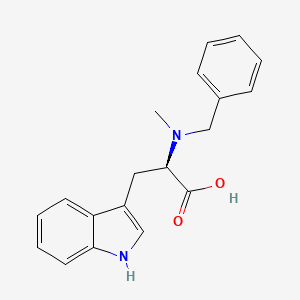
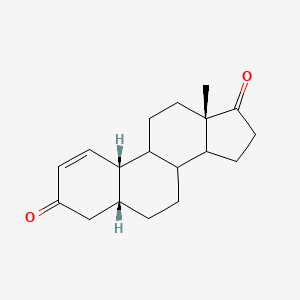

![3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13450934.png)
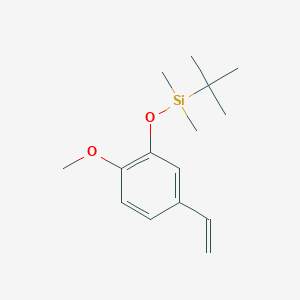

![1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13450961.png)
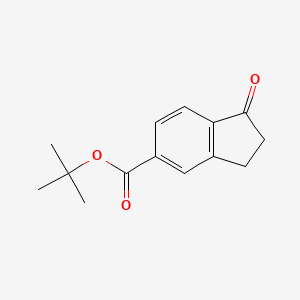
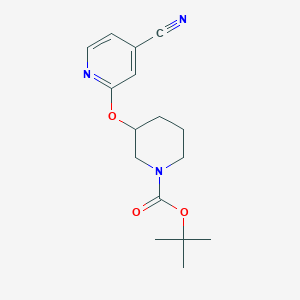
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4,5-trifluorophenyl)aceticacid](/img/structure/B13450977.png)
